![molecular formula C24H16Cl2N4O2S B2977581 3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034477-90-0](/img/structure/B2977581.png)
3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16Cl2N4O2S and its molecular weight is 495.38. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
One study details the multi-step synthesis of quinazolinone-1,3,4-oxadiazole derivatives, emphasizing their anticancer activity. The synthesis involved reacting 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol. The cytotoxic effects were tested against MCF-7 and HeLa cell lines, with certain compounds showing remarkable cytotoxic activity against the HeLa cell line (Hassanzadeh et al., 2019).
Antimicrobial and Antifungal Activities
Quinazolinone derivatives have been evaluated for their antimicrobial properties. A study synthesized quinazolinone peptide derivatives and tested their antibacterial activity against various strains, finding some derivatives exhibited moderate to significant antibacterial activity, comparable to standard drugs (Kapoor et al., 2017).
Antihistaminic Agents
Research into the development of novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones as a new class of H1-antihistaminic agents has shown promising results. Compounds synthesized in this study protected guinea pigs from histamine-induced bronchospasm, with one compound in particular offering significant protection with minimal sedation, suggesting potential as a new class of H1-antihistaminic agents (Alagarsamy & Parthiban, 2012).
Chemical Properties and Molecular Docking Studies
A study on the hybrid of 1,3,4-oxadiazole-thione with quinazolin-4-one investigated its spectroscopic properties, HOMO-LUMO, NBO analyses, and thione-thiol tautomerism. This research provides a deep dive into the molecular structure and chemical properties of such hybrids, contributing to the understanding of their electronic and structural characteristics (Soliman et al., 2015).
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-17-9-5-15(6-10-17)13-30-23(31)19-3-1-2-4-20(19)27-24(30)33-14-21-28-22(29-32-21)16-7-11-18(26)12-8-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPTUIFMUPEBGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorobenzyl)-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.